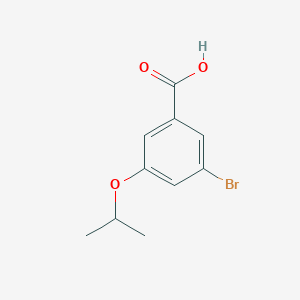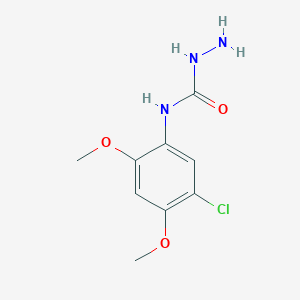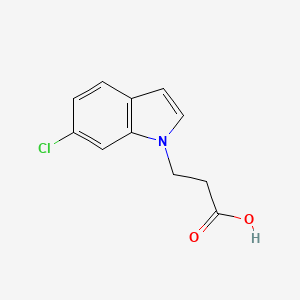
3-ブロモ-5-イソプロポキシ安息香酸
概要
説明
3-Bromo-5-isopropoxybenzoic acid is a chemical compound with the CAS Number: 1119779-04-2 . It has a molecular weight of 259.1 . The IUPAC name for this compound is 3-bromo-5-isopropoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-isopropoxybenzoic acid is1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure. It is typically stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties were not available in the sources I found.
科学的研究の応用
製薬研究
3-ブロモ-5-イソプロポキシ安息香酸: は、複雑な分子の合成のための製薬研究で使用されます。その臭素とイソプロポキシ基は、薬理学的に活性な化合物を構築するための汎用性の高い中間体となります。 例えば、新しい抗炎症剤を開発したり、さまざまな生物学的標的のモジュレーターの合成における前駆体として使用したりできます .
材料科学
材料科学では、この化合物は新しい高分子材料を作成するための構成要素として役立ちます。 その安息香酸部分は、高分子鎖に組み込むことができ、熱安定性の向上や他の物質との特定の相互作用能力など、独自の特性を持つ材料につながる可能性があります .
化学合成
3-ブロモ-5-イソプロポキシ安息香酸: は、特に鈴木・宮浦カップリングのようなクロスカップリング反応において、化学合成において重要な役割を果たします。 それは、天然物や医薬品を含む多くの有機化合物に見られる共通の骨格である、ビアリール構造を作成するための基質として機能することができます .
農業研究
農業分野では、この化合物は、新規農薬の開発のために調査することができます。 その構造的特徴は、植物や昆虫の代謝における特定の経路を標的にする新しい除草剤や殺虫剤の設計に役立つ可能性があります .
バイオテクノロジー
バイオテクノロジーアプリケーションには、3-ブロモ-5-イソプロポキシ安息香酸を酵素阻害研究に使用することが含まれる場合があります。 それは、酵素活性を調節する阻害剤を作成するための足場として役立ち、これは疾患のメカニズムを理解し、治療戦略を開発するために不可欠です .
環境への応用
環境化学研究では、3-ブロモ-5-イソプロポキシ安息香酸が、汚染物質の分解プロセスにおける潜在的な役割について調査する可能性があります。 その化学構造は、汚染物質との相互作用を強化するように変更することができ、環境浄化努力におけるそれらの分解を促進します .
分析化学
この化合物は、分析化学において標準物質または参照物質として使用することができます。 そのユニークなスペクトル特性により、機器の校正や分析方法の検証に使用することができ、化学分析の精度と正確性を保証します .
触媒
最後に、3-ブロモ-5-イソプロポキシ安息香酸は、触媒研究で用途が見つかる可能性があります。 それは、ハロゲン化安息香酸を含む触媒プロセス研究に使用することができ、より効率的で選択的な触媒系につながる可能性があります .
Safety and Hazards
特性
IUPAC Name |
3-bromo-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBLBPFZZDTKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681822 | |
| Record name | 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119779-04-2 | |
| Record name | 3-Bromo-5-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119779-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-isopropoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)


![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

amine](/img/structure/B1523171.png)
![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)